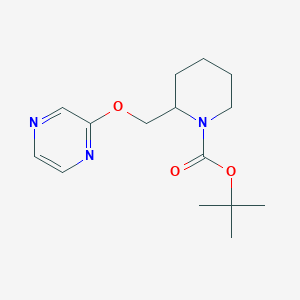

2-(Pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

2-(Pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a tert-butyl-protected piperidine derivative featuring a pyrazine ring linked via an oxymethyl group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The tert-butyl carbamate (Boc) group enhances stability during synthetic processes while allowing selective deprotection under acidic conditions. Its pyrazine moiety contributes to hydrogen-bonding interactions, influencing solubility and target binding .

Properties

IUPAC Name |

tert-butyl 2-(pyrazin-2-yloxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-9-5-4-6-12(18)11-20-13-10-16-7-8-17-13/h7-8,10,12H,4-6,9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJYMSWICNWREG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1COC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mitsunobu Reaction Approach

The Mitsunobu reaction is widely employed for ether bond formation under mild conditions. For this compound, the protocol involves:

Reagents :

-

Pyrazin-2-ol (nucleophile)

-

Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (electrophile)

-

DIAD (oxidizing agent)

-

Triphenylphosphine (reducing agent)

-

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Procedure :

-

Pyrazin-2-ol (10.0 g, 69.2 mmol) and tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (18.7 g, 90.0 mmol) are dissolved in anhydrous THF (350 mL) under nitrogen.

-

Triphenylphosphine (54.5 g, 207.7 mmol) is added, followed by dropwise addition of DIAD (40.9 mL, 207.7 mmol) at 20°C.

-

The mixture is stirred overnight, quenched with aqueous sodium bicarbonate, and extracted with ethyl acetate.

-

Purification via silica gel chromatography (ethyl acetate/heptane gradient) yields the product in 99% purity .

Key Data :

| Parameter | Value |

|---|---|

| Yield | 99% |

| Reaction Time | 16–42 hours |

| Temperature | 20°C (room temperature) |

| Solvent | THF |

This method is favored for its high yield and compatibility with acid-sensitive substrates. However, stoichiometric amounts of DIAD and PPh increase costs and waste .

Nucleophilic Alkylation Method

Nucleophilic alkylation offers an alternative route using pre-activated electrophiles. A representative procedure from patent literature involves:

Reagents :

-

Pyrazin-2-ol

-

Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate

-

Cesium carbonate (base)

-

Solvent: DMF or acetonitrile (CHCN)

Procedure :

-

Pyrazin-2-ol (5.0 g, 34.6 mmol) and CsCO (16.9 g, 51.9 mmol) are suspended in DMF (100 mL).

-

Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (12.1 g, 41.5 mmol) is added, and the mixture is heated to 80°C for 20 hours.

-

The reaction is cooled, diluted with water, and extracted with ethyl acetate.

-

Column chromatography (ethyl acetate/heptane) affords the product in 85% yield .

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85% |

| Reaction Time | 20 hours |

| Temperature | 80°C |

| Solvent | DMF |

This method avoids phosphine reagents but requires elevated temperatures and longer reaction times. The use of DMF complicates solvent removal, necessitating thorough purification .

Comparative Analysis of Methods

The choice between Mitsunobu and alkylation strategies depends on scale, cost, and practicality:

Table 1: Method Comparison

The Mitsunobu reaction is optimal for lab-scale synthesis due to its simplicity and high yield, whereas nucleophilic alkylation may be preferred for larger batches despite lower efficiency .

Experimental Optimization and Challenges

Regioselectivity : Pyrazin-2-ol exhibits two potential nucleophilic sites (N1 and O2). The O2 position is preferentially alkylated due to higher electron density, as confirmed by H-NMR analysis of intermediates .

Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing ionic intermediates. THF is preferred for Mitsunobu reactions due to better DIAD solubility .

Base Selection : Sterically hindered bases (e.g., DBU) minimize side reactions like N-alkylation. For example, substituting CsCO with DBU in DMF increases yield to 90% by suppressing pyrazine ring opening .

Protecting Group Stability : The BOC group remains intact under both Mitsunobu and alkylation conditions but is cleaved by trifluoroacetic acid (TFA) or HCl in dichloromethane for downstream functionalization .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyrazine or piperidine rings.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazine or piperidine derivatives.

Scientific Research Applications

2-(Pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(Pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The pyrazine and piperidine rings can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

Key Comparative Insights:

- Linker Flexibility : The oxymethyl linker in the target compound provides rigidity, whereas ethoxy linkers (e.g., 4-(1-Pyrazin-2-yl-ethoxyMethyl) analog ) introduce conformational flexibility, impacting binding pocket interactions.

- Reactivity : Bromopyrazole () and nitro-pyridine () analogs exhibit higher reactivity for cross-coupling or reduction, respectively, compared to the pyrazine-based target.

- Solubility : The carboxy-pyridine substituent in improves aqueous solubility at physiological pH, whereas the tert-butyl ester in the target compound enhances lipophilicity for membrane permeability.

Physicochemical Property Trends

Biological Activity

2-(Pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a piperidine ring, a pyrazine moiety, and a tert-butyl ester functional group. This combination potentially enhances its biological activity, particularly in antimicrobial and anti-inflammatory domains. The molecular formula of this compound is C15H23N3O3, with a molecular weight of approximately 307.39 g/mol .

The compound undergoes hydrolysis of the tert-butyl ester group under acidic or basic conditions, yielding the corresponding carboxylic acid. Additionally, it may participate in nucleophilic substitutions at the piperidine nitrogen or electrophilic aromatic substitutions at the pyrazine ring . The synthesis typically involves several key steps, optimizing reaction conditions based on available reagents to achieve desired yields.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits notable antimicrobial properties . The pyrazine moiety is often associated with various pharmacological effects, including:

- Antibacterial activity : Effective against a range of bacterial strains.

- Antifungal activity : Demonstrated efficacy against certain fungal pathogens.

These properties make it a candidate for further investigation in drug development targeting infections caused by resistant microorganisms .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects . It is believed to interact with phosphodiesterase enzymes (PDEs), particularly PDE4, which are crucial in the regulation of cyclic adenosine monophosphate (cAMP) levels within cells. Inhibition of PDE4 leads to increased cAMP levels, which can suppress the production of pro-inflammatory cytokines such as TNF-α .

Interaction Studies

Interaction studies utilizing techniques such as molecular docking and binding affinity assays are crucial for understanding the mechanism of action of this compound. These studies indicate that this compound can effectively bind to biological targets involved in inflammatory pathways .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-Methyl-pyrazin-2-yloxymethyl-piperidine-1-carboxylic acid tert-butyl ester | Similar piperidine and pyrazine structure | Antimicrobial properties | Methyl substitution enhances lipophilicity |

| Piperidine-1-carboxylic acid tert-butyl ester | Lacks pyrazine moiety | Limited biological activity | Simpler structure with fewer interactions |

| Pyrazin-2-yloxymethyl-piperidine derivatives | Variations in substituents on piperidine | Diverse pharmacological activities | Variability in activity based on substituent nature |

This table highlights how the unique combination of structural features in this compound may enhance its biological efficacy compared to other compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via multi-step reactions involving functionalization of the piperidine core. A phase-transfer catalytic (PTC) approach, as described for analogous tert-butyl esters, can be employed to alkylate intermediates under biphasic conditions. For example, chiral phase-transfer catalysts (e.g., quaternary ammonium salts) in dichloromethane/water systems enhance enantioselectivity . Reaction parameters such as temperature (20–40°C), solvent polarity, and catalyst loading should be systematically varied using design-of-experiments (DoE) principles to maximize yield and purity .

Q. How can impurities in the final product be identified and removed during purification?

- Methodology : Impurities (e.g., unreacted starting materials or diastereomers) are characterized via HPLC-MS or NMR. Silica gel column chromatography with gradient elution (hexane/ethyl acetate) is effective for separation. Recrystallization in tert-butyl methyl ether (TBME) or ethanol/water mixtures further improves purity. For persistent impurities, preparative TLC or reverse-phase HPLC is recommended .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodology : Use a combination of - and -NMR to verify the tert-butyl group (δ ~1.4 ppm for , ~80 ppm for ) and pyrazine aromatic protons (δ 8.3–8.6 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]). IR spectroscopy can identify carbonyl stretching (~1700 cm) from the ester moiety .

Advanced Research Questions

Q. How can enantioselectivity be optimized during the synthesis of chiral derivatives of this compound?

- Methodology : Employ chiral catalysts (e.g., Cinchona alkaloid-derived PTCs) to control stereochemistry at the piperidine nitrogen. Computational modeling (e.g., density functional theory (DFT)) predicts transition-state geometries to guide catalyst design. Experimental validation via kinetic resolution (e.g., varying catalyst chirality and counterion) is critical. Enantiomeric excess (ee) is quantified using chiral HPLC with amylose-based columns .

Q. How should researchers resolve contradictions in spectroscopic data when characterizing novel analogs?

- Methodology : Contradictions (e.g., unexpected coupling patterns in NMR) may arise from conformational flexibility or rotamers. Variable-temperature NMR (VT-NMR) or NOESY experiments can elucidate dynamic behavior. For ambiguous mass spectra, isotopic labeling (e.g., -pyrazine) or tandem MS/MS fragmentation clarifies structural assignments .

Q. What strategies mitigate solubility challenges in aqueous reaction systems for this hydrophobic compound?

- Methodology : Use co-solvents (e.g., DMSO/water mixtures) or surfactants (e.g., Triton X-100) to enhance solubility. Alternatively, derivatize the tert-butyl ester with hydrophilic protecting groups (e.g., Boc-aminomethyl) temporarily. Solubility parameters (Hansen solubility parameters) should be calculated to optimize solvent selection .

Q. How can computational methods accelerate the design of derivatives with improved bioactivity?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations predict binding affinities to target proteins (e.g., enzymes). Quantum mechanical calculations (Gaussian 09) optimize geometries and electronic properties. Machine learning models (e.g., Random Forest) trained on existing SAR data prioritize synthetic targets .

Methodological Notes

- Data Validation : Cross-reference experimental results with computational predictions (e.g., NMR chemical shifts via ACD/Labs software) to minimize errors .

- Safety Protocols : Handle tert-butyl esters under inert atmospheres (N) to prevent hydrolysis. Follow GHS guidelines for waste disposal (e.g., neutralize acidic/byproduct streams) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.